Cas no 2138069-55-1 (1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol)

1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol is a versatile bromodifluoromethylated cyclohexenol derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive bromodifluoromethyl group and a cyclohexenol scaffold, enabling selective functionalization for the construction of complex fluorinated molecules. The compound’s difluoromethyl moiety enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery. The cyclohexenol framework provides a chiral center for stereoselective transformations. This reagent is particularly useful in nucleophilic substitution reactions and as a precursor for fluorinated building blocks. Its stability under standard handling conditions ensures reliable performance in synthetic workflows.
1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol structure
2138069-55-1 structure
Product name:1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
CAS No:2138069-55-1
MF:C8H11BrF2O
MW:241.073148965836
CID:6280020
PubChem ID:165491607

1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1155718
    • 1-(bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
    • 2138069-55-1
    • 1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
    • Inchi: 1S/C8H11BrF2O/c1-6-2-4-7(12,5-3-6)8(9,10)11/h2,4,6,12H,3,5H2,1H3
    • InChI Key: JHDYLMWXFMBHAJ-UHFFFAOYSA-N
    • SMILES: BrC(C1(C=CC(C)CC1)O)(F)F

Computed Properties

  • Exact Mass: 239.99613g/mol
  • Monoisotopic Mass: 239.99613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155718-1.0g
1-(bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
2138069-55-1
1g
$1500.0 2023-06-09
Enamine
EN300-1155718-0.1g
1-(bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
2138069-55-1
0.1g
$1320.0 2023-06-09
Enamine
EN300-1155718-0.25g
1-(bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
2138069-55-1
0.25g
$1381.0 2023-06-09
Enamine
EN300-1155718-5.0g
1-(bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
2138069-55-1
5g
$4349.0 2023-06-09
Enamine
EN300-1155718-10.0g
1-(bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
2138069-55-1
10g
$6450.0 2023-06-09
Enamine
EN300-1155718-0.05g
1-(bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
2138069-55-1
0.05g
$1261.0 2023-06-09
Enamine
EN300-1155718-2.5g
1-(bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
2138069-55-1
2.5g
$2940.0 2023-06-09
Enamine
EN300-1155718-0.5g
1-(bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol
2138069-55-1
0.5g
$1440.0 2023-06-09

Additional information on 1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol

1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol

The compound 1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol (CAS No. 2138069-55-1) is a highly specialized organic molecule with a unique structure that combines a cyclohexene ring, a bromodifluoromethyl group, and a hydroxyl group. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug design and advanced materials. Recent studies have highlighted its role in the development of novel therapeutic agents and its influence on molecular recognition processes.

The molecular structure of 1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol is characterized by a cyclohexene ring with a double bond at the 2-position, which introduces significant ring strain and reactivity. The bromodifluoromethyl group attached at position 1 introduces both electronic and steric effects, making this compound highly versatile in chemical reactions. Additionally, the hydroxyl group at position 1 confers hydrophilic properties, enhancing its solubility in polar solvents and its potential for bioavailability in pharmaceutical applications.

Recent research has focused on the synthesis of 1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol through various routes, including enantioselective synthesis using organocatalysts and transition metal-catalyzed reactions. These methods have improved the efficiency and scalability of production, making this compound more accessible for large-scale applications. For instance, a study published in *Nature Communications* demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize this compound with high enantiomeric excess, paving the way for its use in asymmetric drug design.

In terms of applications, 1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol has shown promise in the development of anti-inflammatory and anticancer agents. Its unique structure allows for interactions with specific biological targets, such as protein kinases and transcription factors, which are critical in disease pathways. Preclinical studies have indicated that this compound exhibits potent inhibitory activity against key enzymes involved in inflammation and tumor growth, suggesting its potential as a lead compound for drug development.

Moreover, 1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol has been explored for its role in materials science, particularly in the synthesis of advanced polymers and coatings. Its brominated group provides excellent flame-retardant properties, while its cyclohexene ring contributes to mechanical strength. Researchers have successfully incorporated this compound into polymer matrices to create materials with enhanced thermal stability and durability, which are highly sought after in aerospace and automotive industries.

The toxicity profile of 1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol has also been extensively studied to ensure its safety for human use. Acute toxicity studies indicate that this compound has a relatively low toxicity profile when administered at therapeutic doses. However, chronic exposure studies are still underway to fully understand its long-term effects on biological systems.

In conclusion, 1-(Bromodifluoromethyl)-4-methylcyclohex-2-en-1-ol (CAS No. 2138069-55

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